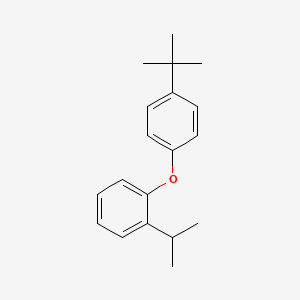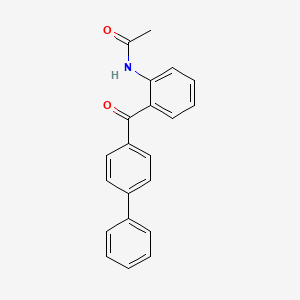
N-(2-(4-Phenylbenzoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Phenylbenzoyl)phenyl)acetamide is an organic compound with the molecular formula C21H17NO2 and a molecular weight of 315.37 g/mol . This compound is characterized by the presence of a phenylbenzoyl group attached to an acetamide moiety. It is typically found as an off-white to white solid .
Preparation Methods
The synthesis of N-(2-(4-Phenylbenzoyl)phenyl)acetamide can be achieved through various methods. One common synthetic route involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2-(4-Phenylbenzoyl)phenyl)acetamide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include polar aprotic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(4-Phenylbenzoyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-Phenylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of cancer cell apoptosis.
Comparison with Similar Compounds
N-(2-(4-Phenylbenzoyl)phenyl)acetamide can be compared with other similar compounds, such as:
Acetanilide: Known for its analgesic and antipyretic properties.
N-Phenylacetamide: Used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(4-phenylbenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C21H17NO2/c1-15(23)22-20-10-6-5-9-19(20)21(24)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,23) |
InChI Key |
YUZSGPNOMYXIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
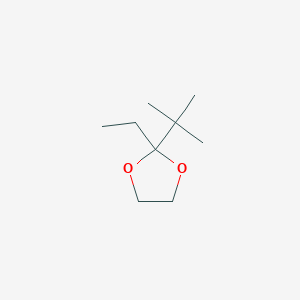

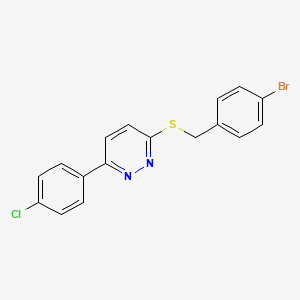
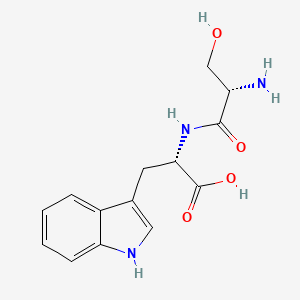
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
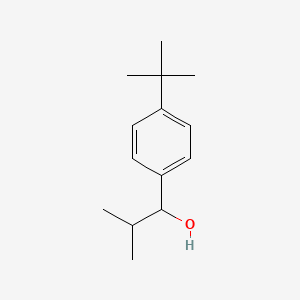
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
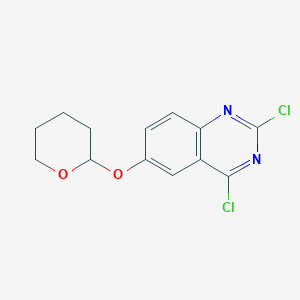
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
